tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate
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Overview
Description
tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate: is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorine atom at the 3-position of the piperidine ring. The tert-butyl group is attached to the nitrogen atom through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 3-position of the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the fluorinated piperidine with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of piperidine derivatives. It can serve as a probe to investigate the interactions of fluorinated compounds with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties can be leveraged to create new products with improved performance characteristics .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The carbamate group can act as a protecting group, modulating the reactivity of the piperidine ring .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate: Similar structure but with the fluorine atom at the 4-position.
tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness
The unique aspect of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate lies in the specific positioning of the fluorine atom and the carbamate group. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIIBGAKGQZLDK-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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